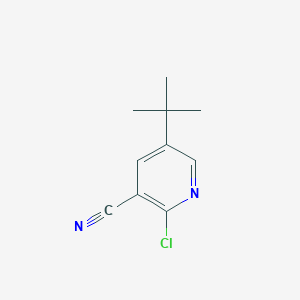

5-Tert-butyl-2-chloropyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

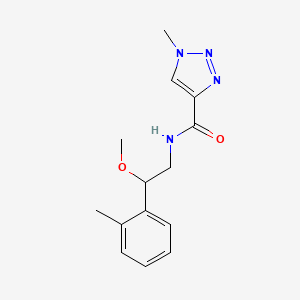

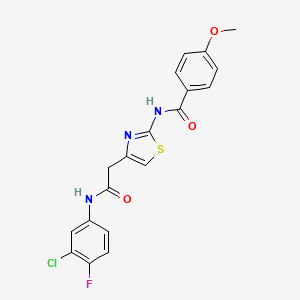

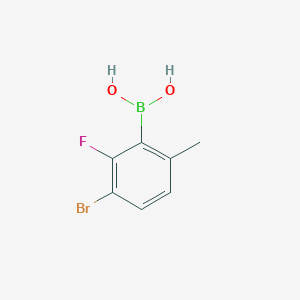

5-Tert-butyl-2-chloropyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 . It is used in various fields of chemistry, including pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-chloropyridine-3-carbonitrile consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 3rd position with a carbonitrile group (-CN), and at the 5th position with a tert-butyl group (C(CH3)3) .Physical And Chemical Properties Analysis

5-Tert-butyl-2-chloropyridine-3-carbonitrile is a powder at room temperature . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用

Synthesis and Structural Analysis

- 5-Tert-butyl-2-chloropyridine-3-carbonitrile is used in the synthesis of complex compounds. For instance, it is involved in the oxidative cyclization process in the preparation of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine, a compound analyzed for its planar structure and potential for forming stable hydrogen bonding associations (Garza-Ortiz et al., 2013).

Biosynthesis and Chemical Transformations

- This chemical is critical in the biosynthesis of specific intermediates for pharmaceuticals. For instance, it plays a role in the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of atorvastatin and rosuvastatin (Liu et al., 2018).

- It is also used in the efficient and convenient synthesis of fluorinated pyrrolo[2,3-b]pyridines, demonstrating its versatility in chemical transformations (Iaroshenko et al., 2009).

Catalysis and Coordination Behavior

- 5-Tert-butyl-2-chloropyridine-3-carbonitrile is involved in the formation of complex molecules with potential catalytic applications. For example, its reaction with tert-butyllithium led to the formation of an eight-membered cyclic C,N-bis(germadiyl) bis(ketenimine), which is the first ring containing two ketenimine moieties (Lee et al., 1998).

Synthesis and Structural Characterization

- The compound is essential in the synthesis of new organotin(IV) complexes, used for in vitro cytotoxicity studies against human breast cancer. This highlights its role in the development of potential therapeutic agents (Shpakovsky et al., 2012).

Safety and Hazards

5-Tert-butyl-2-chloropyridine-3-carbonitrile is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

5-tert-butyl-2-chloropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-10(2,3)8-4-7(5-12)9(11)13-6-8/h4,6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVMJCPUYDCCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(N=C1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-chloropyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2763874.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)propanamide](/img/structure/B2763876.png)

![6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2763883.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2763888.png)